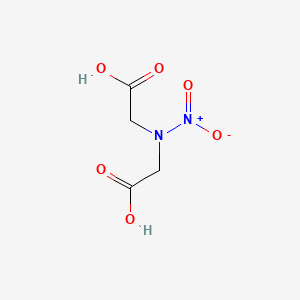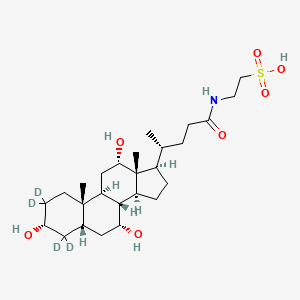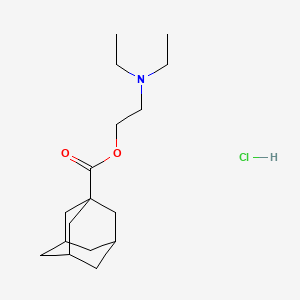![molecular formula C13H10N2S3 B1654663 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole CAS No. 256657-97-3](/img/structure/B1654663.png)
4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole
概要
説明
4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole is a heterocyclic compound that contains both thiazole and thiophene rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyridylthio and thienyl groups. One common method involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with 2-mercaptopyridine in the presence of a base such as potassium carbonate. This reaction forms the thiazole ring through a cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of more efficient catalysts, higher reaction temperatures, and improved purification techniques .
化学反応の分析
Types of Reactions
4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .
科学的研究の応用
4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also interact with DNA or proteins, leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the pyridylthio and thienyl groups.
Thiophene: Another heterocyclic compound with a sulfur atom in the ring, but without the thiazole structure.
Pyridine: A nitrogen-containing heterocycle that is part of the pyridylthio group in the compound.
Uniqueness
4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole is unique due to the combination of the thiazole, thiophene, and pyridine rings in a single molecule. This structural complexity provides it with unique chemical and biological properties that are not found in simpler compounds .
特性
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-2-thiophen-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c1-2-5-14-12(3-1)17-8-11-9-18-13(15-11)10-4-6-16-7-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZXEGDWLFZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CSC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383927 | |
| Record name | 4-[(2-pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256657-97-3 | |
| Record name | 4-[(2-pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,3H-Thieno[3,4-c]thiophene](/img/structure/B1654585.png)












